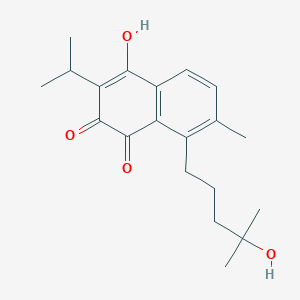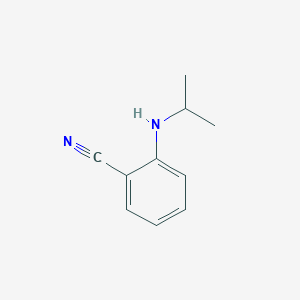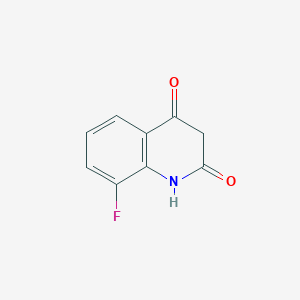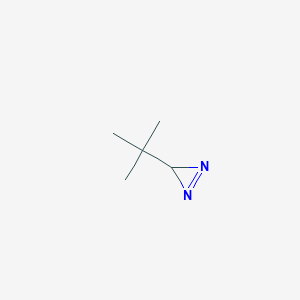
Piperidin-1-yl(piperidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 2-(Aminomethyl)piperidine has a refractive index of 1.4854 and a density of 0.9406 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Intermediates
Piperidin-1-yl(piperidin-2-yl)methanone can serve as an intermediate in the synthesis of other compounds. Researchers have explored its use in the formation of annulated N-heterocyclic carbene ligands, which find applications in catalysis and coordination chemistry .
Factor IIa Inhibition and Anticoagulant Effects
Modesto et al. synthesized a series of 4-(piperidin-1-yl)pyridine derivatives. Among these, compound 33 exhibited strong factor IIa inhibition and demonstrated good anticoagulant effects. The ether linkage between quinoline and piperidine was found to be crucial for this inhibitory effect .
Treatment of MTAP-Deficient and/or MT A-Accumulating Cancers
Patent WO/2022/026892 highlights the potential of piperidin-1-yl-N-pyrydine-3-yl-2-oxoacetamide derivatives for treating cancers associated with MTAP deficiency and/or MT A accumulation. These compounds may offer targeted therapeutic options .
Mecanismo De Acción
Target of Action
Piperidin-1-yl(piperidin-2-yl)methanone is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological activities . The interaction of these compounds with their targets can lead to a variety of changes, depending on the specific derivative and target involved.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities . These can affect various biochemical pathways and have downstream effects depending on the specific derivative and biological context.
Pharmacokinetics
The compound has a predicted density of 1047±006 g/cm3 . Its melting point is 254-255 °C, and its boiling point is 350.5±35.0 °C . These properties can impact the compound’s bioavailability.
Result of Action
Piperidine derivatives are known to have various pharmacological activities . The effects of these compounds can vary depending on the specific derivative and biological context.
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the study of their properties is a promising direction for future research .
Propiedades
IUPAC Name |
piperidin-1-yl(piperidin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZQVAPYHYSCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(piperidin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)






